1-(Oct-1-EN-2-YL)naphthalene
Overview
Description
1-(Oct-1-EN-2-YL)naphthalene is an organic compound with the molecular formula C18H22. It is a derivative of naphthalene, where an octenyl group is attached to the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oct-1-EN-2-YL)naphthalene typically involves the reaction of naphthalene with an octenyl halide under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Oct-1-EN-2-YL)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the octenyl group to a single bond.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur on the naphthalene ring, introducing nitro or sulfonic acid groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Nitric acid, sulfuric acid, controlled temperatures.
Major Products Formed:
Oxidation: Naphthalene carboxylic acids, naphthalene ketones.
Reduction: Saturated naphthalene derivatives.
Substitution: Nitro-naphthalene, sulfonic acid derivatives.
Scientific Research Applications
1-(Oct-1-EN-2-YL)naphthalene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1-(Oct-1-EN-2-YL)naphthalene involves its interaction with molecular targets through various pathways:
Molecular Targets: Enzymes, receptors, and cellular membranes.
Pathways Involved: The compound can modulate enzymatic activities, bind to specific receptors, and alter membrane fluidity, leading to changes in cellular functions.
Comparison with Similar Compounds
Naphthalene: The parent compound, consisting of two fused benzene rings.
1-Octylnaphthalene: Similar structure but with a saturated octyl group instead of an octenyl group.
2-Octylnaphthalene: Another isomer with the octyl group attached at a different position on the naphthalene ring.
Uniqueness: 1-(Oct-1-EN-2-YL)naphthalene is unique due to the presence of the octenyl group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-oct-1-en-2-ylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22/c1-3-4-5-6-10-15(2)17-14-9-12-16-11-7-8-13-18(16)17/h7-9,11-14H,2-6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMASCNMBSCMQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=C)C1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559096 | |
Record name | 1-(Oct-1-en-2-yl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101720-90-5 | |
Record name | 1-(Oct-1-en-2-yl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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